(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(4-chlorophenyl)butanamide
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Overview
Description
(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-CHLOROPHENYL)BUTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes bromine, chlorine, and phenoxy groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-CHLOROPHENYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Bromination: Introduction of the bromine atom into the phenoxy ring.
Acetylation: Formation of the acetamido group.
Condensation: Combining the intermediate compounds to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-CHLOROPHENYL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific groups to lower oxidation states.
Substitution: Replacement of atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions may vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-order ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-CHLOROPHENYL)BUTANAMIDE has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-CHLOROPHENYL)BUTANAMIDE exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Uniqueness
This detailed overview highlights the significance and versatility of (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-CHLOROPHENYL)BUTANAMIDE in various scientific and industrial fields
Properties
Molecular Formula |
C19H19BrClN3O3 |
---|---|
Molecular Weight |
452.7 g/mol |
IUPAC Name |
(3E)-3-[[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene]-N-(4-chlorophenyl)butanamide |
InChI |
InChI=1S/C19H19BrClN3O3/c1-12-3-8-17(16(20)9-12)27-11-19(26)24-23-13(2)10-18(25)22-15-6-4-14(21)5-7-15/h3-9H,10-11H2,1-2H3,(H,22,25)(H,24,26)/b23-13+ |
InChI Key |
NBEVKKJYGKXTKO-YDZHTSKRSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=C(C=C2)Cl)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=C(C)CC(=O)NC2=CC=C(C=C2)Cl)Br |
Origin of Product |
United States |
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